molecular formula C15H11ClO5 B6410919 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261899-94-8

3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6410919
CAS RN: 1261899-94-8
M. Wt: 306.70 g/mol
InChI Key: STJUGEAIOKPFHJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% (hereinafter referred to as CMHBA-95) is a chlorinated phenolic compound which has been studied extensively in the field of synthetic organic chemistry. CMHBA-95 is used in a variety of applications, including the synthesis of various pharmaceuticals, the production of high-performance polymers, and the development of novel catalysts. This compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In addition, CMHBA-95 has been found to be an effective inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2).

Mechanism of Action

The exact mechanism of action of CMHBA-95 is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, including 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%. This inhibition is thought to be due to the presence of the chlorinated phenolic group, which is able to interact with the active site of the enzyme and prevent the enzyme from performing its normal function.
Biochemical and Physiological Effects
CMHBA-95 has been shown to possess a wide range of biological activities. These include antibacterial, antifungal, and antiviral properties. In addition, CMHBA-95 has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%). The inhibition of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% has been linked to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using CMHBA-95 in laboratory experiments is its high purity. This allows for more accurate and reproducible results. In addition, CMHBA-95 is relatively inexpensive and easy to obtain. The main limitation of using CMHBA-95 is its relatively low solubility in water. This can make it difficult to use in certain experiments.

Future Directions

Future research on CMHBA-95 could focus on understanding its mechanism of action in greater detail. This could involve studying its interaction with various enzymes and other proteins. In addition, further research could be conducted to explore the potential therapeutic applications of CMHBA-95, such as its use in the treatment of inflammatory and autoimmune diseases. Finally, the development of new synthetic methods for the synthesis of CMHBA-95 could be explored.

Synthesis Methods

CMHBA-95 can be synthesized via a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with 5-hydroxybenzoic acid in the presence of a base, such as sodium hydroxide. This yields the desired product, CMHBA-95, in a yield of 95%. The second step involves the purification of the product to remove any impurities. This can be done by recrystallization, column chromatography, or other methods.

Scientific Research Applications

CMHBA-95 has been studied extensively in the field of synthetic organic chemistry. It has been used in the synthesis of various pharmaceuticals, the production of high-performance polymers, and the development of novel catalysts. In addition, it has been found to be an effective inhibitor of certain enzymes, including cyclooxygenase-2 (3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%).

properties

IUPAC Name

3-(4-chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJUGEAIOKPFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692032
Record name 4'-Chloro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid

CAS RN

1261899-94-8
Record name 4'-Chloro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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